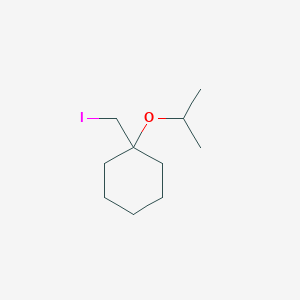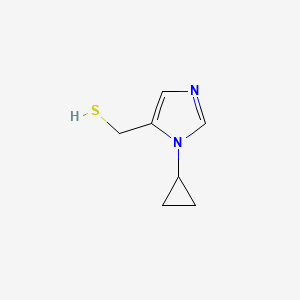
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromomethyl group at position 4, a 3,5-dimethylphenyl group at position 1, and a methyl group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line monitoring techniques, such as Fourier transform infrared (FT-IR) spectroscopy, can help optimize reaction conditions and ensure consistent product quality .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 4-methyl-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole.
科学的研究の応用
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or inflammation.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe for studying biological processes involving pyrazole derivatives.
Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals or specialty chemicals.
作用機序
The mechanism of action of 4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in target proteins. This interaction can lead to inhibition or activation of the target, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
4-Methyl-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole: Lacks the bromomethyl group, resulting in different reactivity and applications.
4-(Chloromethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
4-(Hydroxymethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole: Contains a hydroxymethyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.
特性
分子式 |
C13H15BrN2 |
|---|---|
分子量 |
279.18 g/mol |
IUPAC名 |
4-(bromomethyl)-1-(3,5-dimethylphenyl)-3-methylpyrazole |
InChI |
InChI=1S/C13H15BrN2/c1-9-4-10(2)6-13(5-9)16-8-12(7-14)11(3)15-16/h4-6,8H,7H2,1-3H3 |
InChIキー |
VIWXUWFMZCKXFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2C=C(C(=N2)C)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


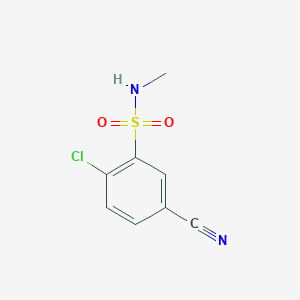
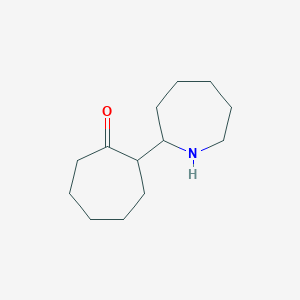
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
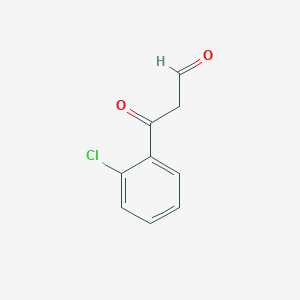
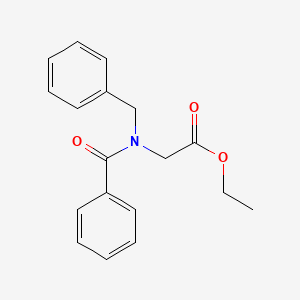
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
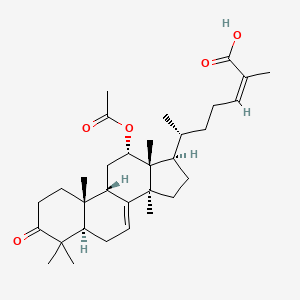

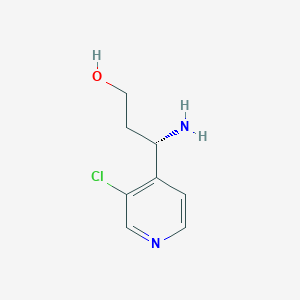

![1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13067006.png)

